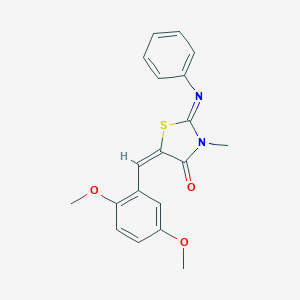
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has attracted the interest of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with various molecular targets. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antimicrobial activity against several bacterial and fungal strains. In addition, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-cancer agent and to explore its mechanism of action in more detail. Another direction is to investigate its potential as an anti-diabetic agent and to determine its efficacy in animal models of diabetes. Additionally, future research could focus on improving the solubility of this compound to facilitate its use in various experimental settings.
合成法
The synthesis of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2,5-dimethoxybenzaldehyde and 3-methyl-2-phenylthiazolidin-4-one in the presence of acetic acid. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the thiazolidinone ring. The resulting product is a yellow crystalline solid with a melting point of 210-212°C.
科学的研究の応用
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of several scientific studies due to its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. In addition, it has been found to have potential as an anti-diabetic agent.
特性
製品名 |
(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC名 |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-21-18(22)17(25-19(21)20-14-7-5-4-6-8-14)12-13-11-15(23-2)9-10-16(13)24-3/h4-12H,1-3H3/b17-12+,20-19? |
InChIキー |
HDXRUXWTHRWOJB-NETLLJLASA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3 |
正規SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



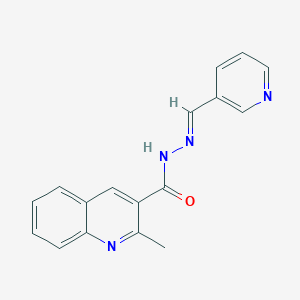
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
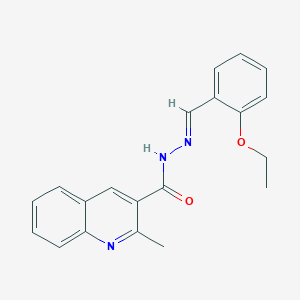
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
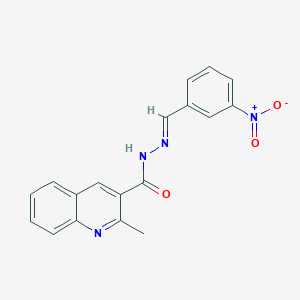
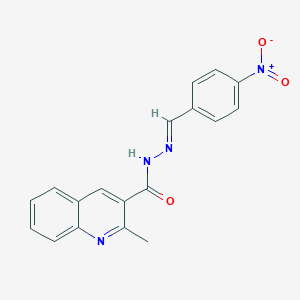
![N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)
![2,8-dimethyl-N'-[4-(methylsulfanyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306744.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B306745.png)
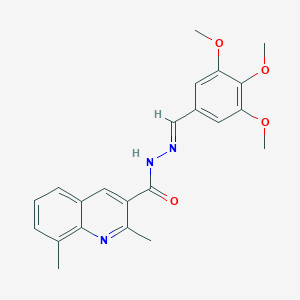
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{3-nitrobenzylidene}acetohydrazide](/img/structure/B306748.png)
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B306750.png)
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B306753.png)